2-cyano-N-(2-methoxy-4-nitrophenyl)acetamide
Overview
Description
2-cyano-N-(2-methoxy-4-nitrophenyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry and their potential biological activities. The presence of both cyano and acetamide functional groups makes them valuable intermediates in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-4-nitroaniline with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve solvent-free conditions to enhance the efficiency and yield of the reaction. For instance, the direct treatment of substituted aryl amines with alkyl cyanoacetates without solvent at elevated temperatures can produce cyanoacetamide derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as sodium ethoxide.
Substitution Reactions: Commonly use nucleophiles like amines or thiols.
Reduction Reactions: Often employ reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Major Products Formed
Condensation Reactions: Formation of various heterocyclic compounds.
Substitution Reactions: Formation of substituted cyanoacetamides.
Reduction Reactions: Formation of amino derivatives.
Scientific Research Applications
2-cyano-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methoxy-4-nitrophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electrophile, while the acetamide group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in the synthesis of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(4-methoxyphenyl)acetamide
- 2-cyano-N-(2-methoxy-5-nitrophenyl)acetamide
Uniqueness
2-cyano-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other cyanoacetamide derivatives .
Properties
IUPAC Name |
2-cyano-N-(2-methoxy-4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-17-9-6-7(13(15)16)2-3-8(9)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAJOEDSAPHPNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259139 | |
Record name | 2-Cyano-N-(2-methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546099-81-4 | |
Record name | 2-Cyano-N-(2-methoxy-4-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546099-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-(2-methoxy-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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